molecular formula C25H31N3O3 B12883740 3H-Pyrazol-3-one, 1,2-dihydro-1-(2-hydroxy-3-(propylamino)propyl)-5-methyl-4-(1-oxo-3-phenylpropyl)-2-phenyl- CAS No. 214603-84-6

3H-Pyrazol-3-one, 1,2-dihydro-1-(2-hydroxy-3-(propylamino)propyl)-5-methyl-4-(1-oxo-3-phenylpropyl)-2-phenyl-

Cat. No.: B12883740
CAS No.: 214603-84-6
M. Wt: 421.5 g/mol
InChI Key: MVBHWZHXSXDVEV-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 1,2-dihydro-1-(2-hydroxy-3-(propylamino)propyl)-5-methyl-4-(1-oxo-3-phenylpropyl)-2-phenyl- is a complex organic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one derivatives typically involves multi-step organic reactions. Common starting materials include hydrazines and β-diketones. The reaction conditions often require acidic or basic catalysts, and the process may involve heating under reflux.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and ensuring the scalability of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3H-Pyrazol-3-one derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their enzyme inhibition properties.

    Medicine: Investigated for their potential as anti-inflammatory, analgesic, and antipyretic agents.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action for 3H-Pyrazol-3-one derivatives often involves interaction with specific enzymes or receptors in the body. These compounds can inhibit or activate molecular pathways, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: Known for its analgesic and antipyretic properties.

    Phenazone: Used as an analgesic and antipyretic.

    Metamizole: A non-opioid analgesic and antipyretic.

Uniqueness

What sets 3H-Pyrazol-3-one, 1,2-dihydro-1-(2-hydroxy-3-(propylamino)propyl)-5-methyl-4-(1-oxo-3-phenylpropyl)-2-phenyl- apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrazolone derivatives.

Properties

CAS No.

214603-84-6

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

IUPAC Name

1-[2-hydroxy-3-(propylamino)propyl]-5-methyl-2-phenyl-4-(3-phenylpropanoyl)pyrazol-3-one

InChI

InChI=1S/C25H31N3O3/c1-3-16-26-17-22(29)18-27-19(2)24(23(30)15-14-20-10-6-4-7-11-20)25(31)28(27)21-12-8-5-9-13-21/h4-13,22,26,29H,3,14-18H2,1-2H3

InChI Key

MVBHWZHXSXDVEV-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(CN1C(=C(C(=O)N1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)C)O

Origin of Product

United States

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